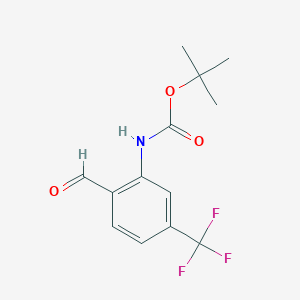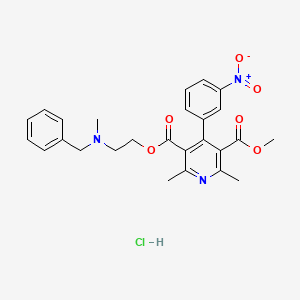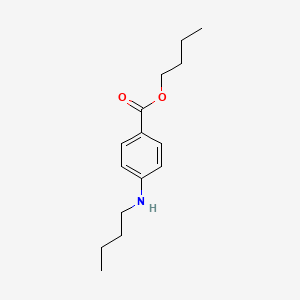
Calenduladiol 3-O-Myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Calenduladiol 3-O-Myristate typically involves the esterification of calenduladiol with myristic acid. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. Common methods include the use of acid chlorides or anhydrides in the presence of a base such as pyridine .
Industrial Production Methods: : On an industrial scale, the extraction of triterpenoid esters from Calendula officinalis is often achieved through supercritical fluid extraction (SFE). This method allows for the selective extraction of non-polar and polar compounds by adjusting the pressure, temperature, and solvent composition .
Chemical Reactions Analysis
Types of Reactions: : Calenduladiol 3-O-Myristate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate and chromium trioxide. Reduction reactions often utilize hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be carried out using halogenating agents such as thionyl chloride .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: : In chemistry, Calenduladiol 3-O-Myristate is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure makes it a valuable target for synthetic chemists .
Biology: : In biological research, this compound is investigated for its anti-inflammatory and antioxidant properties. Studies have shown that it can modulate various cellular pathways, making it a potential candidate for therapeutic applications .
Medicine: : In medicine, this compound is explored for its potential use in treating inflammatory conditions and skin disorders. Its ability to reduce inflammation and promote wound healing has been documented in several studies .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics and skincare products. Its natural origin and beneficial properties make it an attractive ingredient for various commercial applications .
Mechanism of Action
Molecular Targets and Pathways: : The mechanism of action of Calenduladiol 3-O-Myristate involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other triterpenoid esters such as faradiol-3-O-laurate, faradiol-3-O-palmitate, and maniladiol-3-O-myristate .
Uniqueness: : What sets Calenduladiol 3-O-Myristate apart is its specific esterification with myristic acid, which imparts unique pharmacological properties. Its efficacy in reducing inflammation and promoting skin health is particularly noteworthy .
Properties
Molecular Formula |
C44H76O3 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(31(2)3)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33+,34-,35+,36-,37-,39+,41-,42+,43+,44+/m0/s1 |
InChI Key |
IHCDDIKRSYLACI-NQQSPGLISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


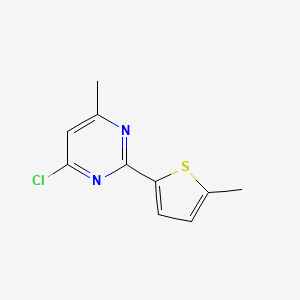


![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
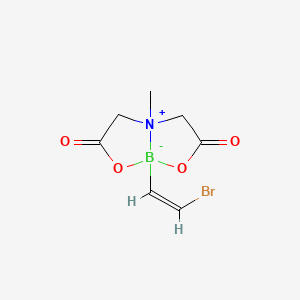

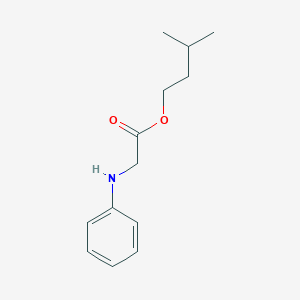
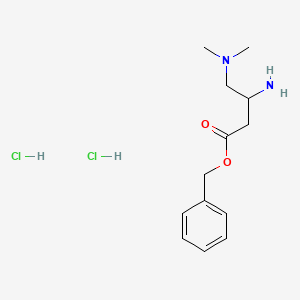
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
